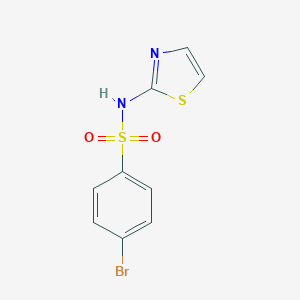

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVLDSBNISCATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349961 | |

| Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331972-47-5 | |

| Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Introduction: Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the sulfonamide linkage is a cornerstone functional group, renowned for its prevalence in a multitude of therapeutic agents.[1][2] Its unique physicochemical properties, including its geometry, hydrolytic stability, and ability to act as a hydrogen bond acceptor, make it an attractive isostere for amides.[3][4] When coupled with a thiazole ring, a "privileged" heterocyclic scaffold known for its diverse biological activities, the resulting molecule, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.[5] The bromo-substituent on the phenyl ring further provides a reactive handle for downstream functionalization, enabling the generation of diverse chemical libraries for screening.

This guide provides a comprehensive, field-proven protocol for the synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and offers practical insights into purification and characterization, ensuring a reproducible and scalable process for researchers and drug development professionals.

Synthetic Strategy: The Nucleophilic Acyl Substitution Approach

The most direct and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine.[1][2][6] This reaction proceeds via a nucleophilic acyl substitution mechanism at the electron-deficient sulfur center of the sulfonyl chloride.

Reaction Mechanism

The synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide follows this classical pathway, reacting 4-bromobenzenesulfonyl chloride with the exocyclic amino group of 2-aminothiazole.

DOT Diagram: Reaction Mechanism

Caption: Nucleophilic attack of 2-aminothiazole on 4-bromobenzenesulfonyl chloride.

The lone pair of electrons on the nitrogen atom of 2-aminothiazole acts as the nucleophile, attacking the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of a chloride ion and the formation of the sulfonamide bond. The hydrochloric acid generated as a byproduct is neutralized by a base present in the reaction mixture.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. The quantities and conditions have been optimized to ensure high yield and purity of the final product.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 1.00 g | 9.98 mmol | 1.0 |

| 4-Bromobenzenesulfonyl Chloride | C₆H₄BrClO₂S | 255.52 | 3.06 g | 11.98 mmol | 1.2 |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 2.02 g | 24.63 mmol | 2.5 |

| Distilled Water | H₂O | 18.02 | 15 mL | - | - |

| Dichloromethane (for extraction) | CH₂Cl₂ | 84.93 | 90 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Step-by-Step Methodology

DOT Diagram: Experimental Workflow

Caption: Step-wise workflow for the synthesis of the target compound.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminothiazole (1.00 g, 9.98 mmol), sodium acetate (2.02 g, 24.63 mmol), and distilled water (15 mL).[7]

-

Expertise & Experience: Sodium acetate is chosen as a mild base to neutralize the HCl formed during the reaction. Its use in an aqueous medium provides a cost-effective and environmentally benign solvent system. An excess of the base ensures that the reaction medium remains basic, preventing the protonation of the amine nucleophile which would render it unreactive.

-

-

Addition of Electrophile: To the stirred suspension, add 4-bromobenzenesulfonyl chloride (3.06 g, 11.98 mmol) portion-wise over 5 minutes.

-

Expertise & Experience: A slight excess (1.2 equivalents) of the sulfonyl chloride is used to ensure complete consumption of the limiting reagent, 2-aminothiazole. Portion-wise addition helps to control any initial exotherm.

-

-

Reaction Execution: Heat the reaction mixture to 80-85 °C and maintain this temperature with vigorous stirring for 8 hours.[7]

-

Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-aminothiazole) is no longer visible. A suitable mobile phase for TLC is a mixture of chloroform and tert-butanol (80:20 v/v).[8]

-

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add distilled water (20 mL) to the flask.[9]

-

Expertise & Experience: The addition of water helps to dissolve any remaining sodium acetate and other water-soluble byproducts, facilitating the subsequent extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).[9] Combine the organic layers.

-

Trustworthiness: Dichloromethane is an effective solvent for extracting the desired sulfonamide product from the aqueous phase. Multiple extractions ensure a high recovery of the product.

-

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[9]

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent such as ethanol or an ethanol-water mixture.[10] This is often sufficient to obtain a product of high purity.

-

Column Chromatography: If recrystallization does not yield a pure product, purification by column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexane can be used as the eluent.[11]

Characterization and Validation

The identity and purity of the synthesized 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | Off-white to light brown solid/powder[7][9] |

| Molecular Formula | C₉H₇BrN₂O₂S₂[7] |

| Molecular Weight | 319.20 g/mol [12] |

| Melting Point | 185-187 °C[7] or 214-215 °C[9] |

| Yield | Typically 35-88%[7][9] |

Note: Variations in reported melting points may be due to different crystalline forms or residual impurities.

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆): δ 12.84 (s, 1H, NH), 7.75 (d, J = 8.7 Hz, 2H, ArH), 7.72 (d, J = 8.7 Hz, 2H, ArH), 7.28 (d, J = 4.6 Hz, 1H, Thiazole-H), 6.86 (d, J = 4.6 Hz, 1H, Thiazole-H).[9]

-

¹³C NMR (125 MHz, DMSO-d₆): δ 169.1, 141.6, 132.0, 127.8, 125.7, 124.6, 108.6.[9]

-

FTIR (cm⁻¹): 3099 (Ar C-H), 1577 (C=N), 1380 (S=O stretch).[7]

-

High-Resolution Mass Spectrometry (HRMS-TOF): [M+H]⁺ calculated for C₉H₈BrN₂O₂S₂: 318.9205; found: 318.9199.[9]

Conclusion

This guide presents a detailed and validated protocol for the synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. By providing not only the procedural steps but also the underlying chemical rationale and expert insights, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis and characterization of this compound will enable its use as a versatile intermediate in the development of novel chemical entities with potential therapeutic value.

References

- Sulfonamide purification process - US2777844A - Google P

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. (URL: [Link])

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (URL: )

- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions - RSC Advances. (URL: )

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (URL: [Link])

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (URL: [Link])

- Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Deriv

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. (URL: [Link])

- Efficient and Scalable Synthesis of Pyridine Sulfonamides. (URL: )

-

Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - RSC Publishing. (URL: [Link])

-

Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega - ACS Publications. (URL: [Link])

-

Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - NIH. (URL: [Link])

-

Preparation of sulfonamides from N-silylamines - PMC - NIH. (URL: [Link])

-

Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry. (URL: [Link])

- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (URL: )

-

4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide - PubChem. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PubChemLite - 4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide (C9H7BrN2O2S2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, focusing on the chemical entity 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. It covers its fundamental chemical identity, synthesis, and key physicochemical properties, providing a solid foundation for further research and application.

Chemical Identity and Nomenclature

The compound at the core of this guide is systematically identified by its IUPAC name: 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide .[1][2] This nomenclature precisely describes its molecular architecture, which consists of a benzenesulfonamide core. The benzene ring is substituted with a bromine atom at the para-position (position 4), and the sulfonamide nitrogen is linked to the second position of a 1,3-thiazole ring.

For clarity in data management and literature searches, several identifiers are associated with this compound:

| Identifier Type | Value |

| Molecular Formula | C₉H₇BrN₂O₂S₂[1][3] |

| Molecular Weight | 319.2 g/mol [2] |

| CAS Number | 331972-47-5[2] |

| SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Br[1] |

| InChI | InChI=1S/C9H7BrN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12)[1] |

Structural Elucidation

The structural arrangement of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is pivotal to its chemical behavior and potential biological activity. The molecule features a central sulfonamide linkage (-SO₂NH-) connecting a substituted aromatic ring (4-bromophenyl) to a heterocyclic moiety (2-aminothiazole).

Caption: 2D structure of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

Synthesis Protocol

The synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is typically achieved through a nucleophilic substitution reaction between 2-aminothiazole and 4-bromobenzenesulfonyl chloride. This established method provides a reliable route to the target compound in good yields.

Experimental Workflow

The following protocol is a representative example of the synthesis process.[3]

Caption: Generalized workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reactant Charging: In a suitable reaction vessel, combine 2-aminothiazole (1 equivalent), 4-bromobenzenesulfonyl chloride (1.2 equivalents), and sodium acetate (1.5 equivalents).[3]

-

Solvent Addition: Add distilled water to the mixture.[3]

-

Reaction: Heat the reaction mixture to 80-85 °C and maintain this temperature for approximately 8 hours with continuous stirring.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with distilled water to remove any remaining salts and impurities.

-

Drying: Dry the purified product under vacuum to obtain 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide as a light brown powder.[3]

A reported yield for this synthesis is approximately 88%.[3]

Physicochemical and Spectroscopic Data

The characterization of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is confirmed through various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Appearance | Light brown powder | [3] |

| Melting Point | 185–187 °C | [3] |

| Molecular Weight | 319.159 g/mol | [3] |

| Molecular Formula | C₉H₇BrN₂O₂S₂ | [3] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of the synthesized compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum exhibits characteristic peaks corresponding to the functional groups present in the molecule. Key absorptions include: 3099 cm⁻¹ (sp² C-H stretching), 1577 cm⁻¹ (sp² C-N bending), and 1380 cm⁻¹ (S=O stretching).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum shows distinct signals for the aromatic and thiazole protons. Aromatic protons appear as doublets at δ 7.72 (d, J = 8.7 Hz, 2H) and δ 7.75 (d, J = 8.7 Hz, 2H). The thiazole protons resonate at δ 6.86 (d, J = 4.6 Hz, 1H) and δ 7.28 (d, J = 4.6 Hz, 1H). The sulfonamide proton (NH) is observed as a singlet at δ 12.84.[4]

-

¹³C NMR (125 MHz, DMSO-d₆): The carbon spectrum displays signals at δ 108.6, 124.6, 125.7, 127.8, 132.0, 141.6, and 169.1, corresponding to the different carbon environments within the molecule.[4]

-

-

High-Resolution Mass Spectrometry (HRMS-TOF): The mass spectrum confirms the molecular weight of the compound. The [M+H]⁺ ion is observed at m/z 318.9199, which is in close agreement with the calculated value of 318.9205 for C₉H₈BrN₂O₂S₂.[4]

Potential Applications and Biological Relevance

Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities.[5][6] The incorporation of a thiazole moiety, as seen in 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a common strategy in medicinal chemistry to enhance or modulate the pharmacological profile of a lead compound. While specific biological activities for this exact compound are part of ongoing research, related structures have shown promise as antimicrobial and antioxidant agents.[4] The presence of the sulfonamide group suggests potential for activities such as carbonic anhydrase inhibition.

Conclusion

This technical guide provides a detailed overview of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, from its fundamental chemical identity and structure to a reliable synthesis protocol and comprehensive characterization data. The information presented herein is intended to support researchers and scientists in their efforts to explore the potential of this and related compounds in various scientific disciplines, particularly in the realm of drug discovery and development.

References

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

-

4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide. PubChem. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. National Institutes of Health (NIH). [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]

Sources

- 1. PubChemLite - 4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide (C9H7BrN2O2S2) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Action of Thiazolyl Benzenesulfonamide Compounds as Carbonic Anhydrase IX Inhibitors

This guide provides a comprehensive technical overview of the mechanism of action of thiazolyl benzenesulfonamide compounds, a promising class of small molecules primarily targeting the tumor-associated enzyme carbonic anhydrase IX (CA IX). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational biochemical principles with actionable experimental insights to elucidate how these compounds exert their effects at a molecular, cellular, and physiological level.

Part 1: The Scientific Imperative for Targeting Carbonic Anhydrase IX in Oncology

Solid tumors frequently outgrow their vascular supply, leading to regions of insufficient oxygen, a state known as hypoxia.[1][2] In response, cancer cells adapt their metabolism, shifting towards anaerobic glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[1] This metabolic reprogramming results in the accumulation of acidic byproducts, such as lactic acid, leading to a significant acidification of the tumor microenvironment.[1][2]

To not only survive but thrive in these harsh, acidic conditions, cancer cells upregulate specific proteins that help manage their intracellular pH (pHi). A key player in this adaptive response is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is strongly induced by hypoxia.[1][3][4] CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] By positioning its catalytic domain on the extracellular side, CA IX efficiently converts extracellular CO2 into protons and bicarbonate ions. The protons contribute to the acidification of the extracellular space, which can promote invasion and metastasis, while the bicarbonate ions are transported into the cell to buffer the intracellular environment and maintain a pHi conducive to proliferation and survival.[3][4]

The expression of CA IX is often limited in normal tissues but is overexpressed in a wide variety of solid tumors, making it an attractive and specific target for anticancer therapy.[1][3] Thiazolyl benzenesulfonamide compounds have emerged as a potent class of CA IX inhibitors, designed to disrupt this critical pH-regulating mechanism.

Signaling Pathway: Hypoxia-Induced CA IX Expression and pH Regulation

The following diagram illustrates the signaling cascade leading to CA IX expression under hypoxic conditions and its subsequent role in managing tumor acidosis.

Caption: Hypoxia-driven pathway leading to CA IX-mediated pH regulation in tumor cells.

Part 2: Core Mechanism of Action: Inhibition of Carbonic Anhydrase

The therapeutic efficacy of thiazolyl benzenesulfonamide compounds stems from their direct inhibition of the catalytic activity of carbonic anhydrases. The general structure of these inhibitors features a benzenesulfonamide group, which serves as the crucial "warhead" or zinc-binding group (ZBG), and a thiazole-containing moiety that acts as a "tail" or "scaffold."[5][6]

Molecular Interaction at the Active Site

The active site of all human carbonic anhydrases contains a zinc ion (Zn²⁺) that is essential for catalysis.[4][7] The mechanism of inhibition by benzenesulfonamides is a classic example of coordination chemistry within an enzyme active site:

-

Deprotonation: The sulfonamide moiety (-SO₂NH₂) of the inhibitor is a weak acid. Upon entering the active site, it deprotonates to form the sulfonamidate anion (-SO₂NH⁻).[8] This process is favored by the chemical environment of the active site.

-

Zinc Coordination: The deprotonated nitrogen atom of the sulfonamidate directly coordinates with the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is normally bound to the zinc and is critical for the catalytic cycle.[8][9]

-

Hydrogen Bonding Network: The inhibitor is further stabilized within the active site through a network of hydrogen bonds. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone nitrogen of the highly conserved residue Threonine 199 (Thr199).[8][9]

-

Role of the Thiazole Tail: The thiazole ring and any additional substituents (the "tail") extend into a more variable region of the active site cavity. Interactions between this tail and other active site residues, which differ between CA isoforms, are the primary determinants of inhibitory potency and, crucially, isoform selectivity.[10] For instance, specific hydrophobic or hydrogen-bonding interactions can be tailored to favor binding to the unique active site topology of CA IX over the highly abundant cytosolic isoform CA II.[10]

Caption: Inhibitor binding within the carbonic anhydrase IX active site.

Consequences of CA IX Inhibition

By blocking the catalytic function of CA IX, thiazolyl benzenesulfonamide compounds trigger a cascade of events detrimental to the cancer cell:

-

Disruption of pH Homeostasis: Inhibition of CA IX prevents the efficient buffering of the intracellular space, leading to a drop in pHi (intracellular acidosis).

-

Induction of Apoptosis: The resulting intracellular acidosis can disrupt metabolic pathways, increase oxidative stress, and ultimately trigger programmed cell death (apoptosis).[11]

-

Inhibition of Proliferation and Survival: By compromising the cell's ability to cope with its acidic microenvironment, these inhibitors reduce the growth and survival rates of tumor cells, particularly under hypoxic conditions.[3][11][12]

Part 3: Experimental Validation and Protocol Design

The characterization of thiazolyl benzenesulfonamide compounds as CA inhibitors requires a systematic and rigorous experimental approach. The protocols described below are designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.

Core Experiment: In Vitro Carbonic Anhydrase Inhibition Assay

The foundational experiment to determine the potency of an inhibitor is a direct enzymatic assay. The most common and high-throughput compatible method utilizes the esterase activity of carbonic anhydrase with a chromogenic substrate, p-nitrophenyl acetate (p-NPA).[13][14]

Causality Behind Experimental Choices:

-

Why use p-NPA? While the physiological substrate is CO₂, its use in an assay is complex due to its gaseous nature and the need for sensitive pH monitoring.[15] p-NPA is a convenient substrate that CA hydrolyzes to produce p-nitrophenol, a yellow-colored product that can be easily quantified spectrophotometrically at 400-405 nm.[13][14] This provides a simple, robust, and scalable method for measuring enzyme activity.

-

Why measure initial rates? Enzyme kinetics are most accurately assessed by measuring the initial reaction rate (V₀), before significant substrate depletion or product inhibition occurs. This linear phase of the reaction provides a direct measure of the enzyme's catalytic efficiency under the specified conditions.

-

Why test multiple isoforms? As discussed, isoform selectivity is paramount. Testing inhibitors against key off-target isoforms, such as the ubiquitous CA I and CA II, is essential to establish a selectivity profile.[5][16] A compound that potently inhibits CA IX but is significantly weaker against CA I and II is a more promising therapeutic candidate.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare by dissolving Tris base in deionized water, adjusting the pH with HCl, and bringing to the final volume. Chill on ice before use.

-

CA Enzyme Stock Solutions (e.g., 1 mg/mL): Dissolve purified recombinant human CA I, CA II, and CA IX in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

CA Working Solutions: On the day of the assay, dilute the enzyme stock solutions in cold Assay Buffer to the final desired concentration (e.g., 2-5 µg/mL, to be optimized for linear kinetics).

-

Substrate Stock Solution (30 mM p-NPA): Dissolve p-nitrophenyl acetate in acetonitrile or DMSO. This solution must be prepared fresh daily.

-

Inhibitor Stock Solutions (e.g., 10 mM): Dissolve test compounds and the reference inhibitor (Acetazolamide) in 100% DMSO.

-

Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stocks in DMSO.

2. Assay Procedure (96-well plate format):

-

Plate Setup: In a clear, flat-bottom 96-well microplate, set up the following conditions in triplicate:

-

Blank (No Enzyme): 180 µL Assay Buffer.

-

Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

-

Test Compound: 158 µL Assay Buffer + 2 µL of the appropriate inhibitor working solution.

-

Positive Control: 158 µL Assay Buffer + 2 µL of the Acetazolamide working solution.

-

-

Enzyme Addition: Add 20 µL of the appropriate CA Working Solution (e.g., CA IX) to all wells except the Blanks.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of a freshly diluted p-NPA solution (e.g., 3 mM in Assay Buffer, prepared from the stock) to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

3. Data Analysis:

-

Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

-

Determine IC₅₀ Values: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow Diagram

Sources

- 1. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 7. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion. — Department of Oncology [oncology.ox.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]

- 16. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the biological targets of the synthetic compound 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, inhibitory profile, and the broader biological context of this potent benzenesulfonamide derivative. We will explore its primary targets, the carbonic anhydrases, detail the experimental methodologies for target validation, and contextualize its action within relevant signaling pathways.

Executive Summary: The Carbonic Anhydrase Family as the Primary Target

Extensive research has identified the primary biological targets of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide and its structural analogs as members of the carbonic anhydrase (CA) enzyme family. CAs are ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is pivotal for pH regulation, CO2 transport, and various biosynthetic pathways. The benzenesulfonamide moiety is a well-established zinc-binding group, which anchors these inhibitors to the zinc ion in the active site of CA enzymes, leading to potent inhibition.

Derivatives of this compound have demonstrated significant inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I, hCA II, and hCA VII, as well as the tumor-associated transmembrane isoforms hCA IX and hCA XII. The inhibition is often potent, with inhibition constants (Kᵢ) in the low nanomolar range for specific isoforms, highlighting the potential for developing isoform-selective inhibitors.

The Biological Target Landscape: Carbonic Anhydrase Isoforms

Humans express 15 different CA isoforms, each with distinct tissue distribution, subcellular localization, and physiological functions. The therapeutic potential of targeting specific CA isoforms has been explored for a range of diseases, including glaucoma, epilepsy, and cancer. The subject compound and its analogs have been evaluated against several of these isoforms.

Cytosolic Isoforms: hCA I, hCA II, and hCA VII

The cytosolic isoforms hCA I and hCA II are among the most abundant and well-studied. While hCA I is involved in various physiological processes, hCA II is a highly active isoform crucial for pH regulation in numerous tissues. Inhibition of these isoforms can have widespread physiological effects. Studies on thiazolone-benzenesulfonamide derivatives have shown effective inhibition of hCA I with Kᵢ values ranging from 31.5 to 637.3 nM, and excellent inhibition of hCA II with Kᵢ values in the range of 1.3 to 13.7 nM[1]. Similarly, hCA VII, another cytosolic isoform predominantly found in the brain, is also strongly inhibited by these compounds, with Kᵢ values between 0.9 and 14.6 nM[1].

Tumor-Associated Isoforms: hCA IX and hCA XII

The transmembrane isoforms hCA IX and hCA XII are of significant interest in oncology as they are overexpressed in various hypoxic tumors. Their activity is linked to the regulation of tumor pH, facilitating cancer cell survival and proliferation in the acidic tumor microenvironment. Benzenesulfonamides, including derivatives of the topic compound, have been shown to be potent inhibitors of these isoforms, with inhibition constants in the low nanomolar to subnanomolar range[2]. This makes them attractive candidates for the development of novel anticancer therapies.

Table 1: Inhibitory Profile of Thiazolone-Benzenesulfonamide Analogs against Human Carbonic Anhydrase Isoforms

| Compound/Analog Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Thiazolone-benzenesulfonamides | 31.5 - 637.3 | 1.3 - 13.7 | 0.9 - 14.6 | Not Reported | Not Reported | [1] |

| Benzenesulfonamides (Click Chemistry) | 41.5 - 1500 | 30.1 - 755 | Not Reported | 1.5 - 38.9 | 0.8 - 12.4 | [2] |

| 4-(thiazol-2-ylamino)-benzenesulfonamides | 0.84 - 702 | 0.41 - 288 | Not Reported | 5.6 - 29.2 | Not Reported | [3] |

Note: The data presented is for analogs and derivatives of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, as specific inhibitory data for the exact parent compound is not centrally available in the reviewed literature.

Signaling Pathways and Biological Context

The inhibition of carbonic anhydrases by 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide has significant implications for cellular signaling and physiology.

pH Homeostasis and Regulation

By inhibiting the rapid interconversion of CO₂ and bicarbonate, these compounds disrupt the cell's ability to regulate intracellular and extracellular pH. This is a fundamental mechanism with broad consequences, as numerous cellular processes are pH-sensitive. In the context of cancer, inhibition of tumor-associated CAs like hCA IX and XII can lead to a decrease in the pH of the tumor microenvironment, potentially sensitizing cancer cells to other therapies.

CO₂ and Bicarbonate Sensing

Carbon dioxide and bicarbonate are not merely metabolic byproducts; they are also important signaling molecules. CAs play a crucial role in modulating the local concentrations of these molecules, thereby influencing downstream signaling pathways that regulate processes such as respiration, neuronal activity, and vascular tone.

Colorimetric Esterase Activity Assay (pNPA Assay)

This is a simpler, high-throughput method suitable for initial screening of inhibitors.

Principle: CAs exhibit esterase activity and can hydrolyze p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenolate, which can be quantified by measuring the absorbance at 400 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

-

Enzyme Solution: Prepare a stock solution of the purified CA isoform.

-

Inhibitor Solution: Prepare serial dilutions of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide.

-

Substrate Solution: Prepare a 10 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add the enzyme solution.

-

Add the inhibitor solution at various concentrations (or vehicle for control).

-

Pre-incubate the plate at room temperature for a defined period.

-

Initiate the reaction by adding the pNPA substrate solution.

-

Immediately measure the absorbance at 400 nm in a kinetic mode for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Selectivity and Off-Target Considerations

A crucial aspect of drug development is understanding the selectivity profile of a compound. While benzenesulfonamides are well-known CA inhibitors, the potential for off-target effects should be considered. The lack of selectivity among the various CA isoforms can lead to undesired side effects.[4] For instance, non-selective inhibition of ubiquitously expressed isoforms like hCA I and hCA II can have broad physiological consequences. Therefore, designing derivatives of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide with improved selectivity for specific isoforms, particularly the disease-relevant ones like hCA IX and XII, is a key objective in medicinal chemistry efforts. Fragment-based screening and structural modifications of the benzenesulfonamide scaffold are strategies employed to enhance isoform selectivity.[5][6]

Conclusion and Future Directions

Future research should focus on obtaining a comprehensive inhibitory profile of the exact parent compound against all human CA isoforms to precisely determine its selectivity. Furthermore, cell-based and in vivo studies are necessary to elucidate the downstream consequences of inhibiting these targets in a more complex biological system and to evaluate its therapeutic potential and potential off-target liabilities. The continued exploration of structure-activity relationships will be instrumental in designing next-generation inhibitors with enhanced potency and isoform selectivity.

References

-

Screening of Benzenesulfonamide in Combination With Chemically Diverse Fragments Against Carbonic Anhydrase by Differential Scanning Fluorimetry. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 306-310. [Link]

-

Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (n.d.). National Institutes of Health. [Link]

-

Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. (n.d.). National Institutes of Health. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Molecules, 26(16), 4933. [Link]

-

Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. (n.d.). National Institutes of Health. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). National Institutes of Health. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (n.d.). National Institutes of Health. [Link]

-

Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. (n.d.). National Institutes of Health. [Link]

-

(Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies. (n.d.). National Institutes of Health. [Link]

-

Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. (2016). Bioorganic & Medicinal Chemistry, 24(14), 3134-3140. [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2020). Pharmaceuticals, 13(11), 359. [Link]

-

Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. (n.d.). National Institutes of Health. [Link]

-

Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (n.d.). National Institutes of Health. [Link]

-

4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide. (n.d.). PubChem. [Link]

-

a novel class of human and bacterial carbonic anhydrase inhibitors. (2022). Taylor & Francis Online. [Link]

-

hCA I, II, IX, and XII inhibition data with compounds 2, 2a, 2b, 7, and 7a. (n.d.). ResearchGate. [Link]

-

Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. (2014). European Journal of Medicinal Chemistry, 84, 483-492. [Link]

-

(E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies. (2023). ResearchGate. [Link]

Sources

- 1. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide as a carbonic anhydrase inhibitor

An In-Depth Technical Guide: 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Abstract

This technical guide provides a comprehensive overview of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, a potent inhibitor of the carbonic anhydrase enzyme family. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the foundational science of carbonic anhydrases as therapeutic targets, the specific chemical profile of the title compound, its mechanism of action, and detailed protocols for its synthesis and in vitro evaluation. By synthesizing established principles of medicinal chemistry with actionable experimental methodologies, this guide serves as a critical resource for advancing research into a promising class of enzyme inhibitors.

Introduction: The Critical Role of Carbonic Anhydrases in Physiology and Disease

1.1 The Carbonic Anhydrase Enzyme Family: Function and Isoforms Carbonic Anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes (metalloenzymes) that play a fundamental role in cellular and physiological processes.[1] Their primary function is to catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[2]

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction is critical for maintaining acid-base homeostasis, regulating pH, facilitating the transport of CO₂ in the blood, and managing fluid balance across various tissues.[1][3] In humans, at least 14 distinct CA isoforms have been identified, each with a unique tissue distribution, subcellular localization, and catalytic activity.[2][4] They are broadly classified as cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, CA IX, CA XII), mitochondrial (CA V), and secreted (CA VI).[4][5] This isoform diversity allows for precise regulation of pH and ion transport in specific biological contexts.

1.2 Pathophysiological Relevance: CAs as Therapeutic Targets The dysregulation or overexpression of specific CA isoforms is implicated in a range of pathologies, making them validated therapeutic targets.[2][3]

-

Glaucoma: Inhibition of CA II, IV, and XII in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), a primary risk factor for glaucoma.[5][6][7]

-

Cancer: Tumor-associated isoforms CA IX and XII are significantly upregulated in hypoxic solid tumors. They contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. Inhibiting these isoforms is a promising strategy in oncology.[4][6]

-

Epilepsy and Altitude Sickness: Systemic CA inhibitors can induce metabolic acidosis, which has a stabilizing effect on neuronal excitability, making them useful as anticonvulsants.[4]

1.3 The Sulfonamide Class of Inhibitors: A Mechanistic Overview Aromatic and heterocyclic sulfonamides represent the cornerstone of CA inhibitor (CAI) drug design.[8] Their mechanism of action is well-established: the deprotonated sulfonamide group (-SO₂NH⁻) acts as a potent zinc-binding group (ZBG). It coordinates directly to the Zn²⁺ ion at the catalytic core of the enzyme, mimicking the transition state of the native reaction and effectively blocking its catalytic activity.[6] Modern drug design strategies often employ a "tail approach," where chemical moieties are appended to the core sulfonamide scaffold to create additional interactions with residues in and around the active site, thereby enhancing potency and achieving crucial isoform selectivity.[6][8][9]

Profile of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

2.1 Chemical Structure and Physicochemical Properties 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a heterocyclic sulfonamide featuring a brominated phenyl ring linked to a 2-aminothiazole moiety. This structure combines the essential pharmacophore for CA inhibition (the benzenesulfonamide) with a heterocyclic "tail" (the thiazole ring) known to form productive interactions within the enzyme's active site.[10]

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O₂S₂ | [11][12] |

| Molecular Weight | 319.2 g/mol | [12] |

| CAS Number | 331972-47-5 | [12] |

| Appearance | Light brown powder | [11] |

| Melting Point | 185–187 °C | [11] |

| XLogP3 | 1.4 | [12] |

| Hydrogen Bond Donor | 1 | [12] |

| Hydrogen Bond Acceptor | 5 | [12] |

Synthesis and Characterization

3.1 Detailed Step-by-Step Synthesis Protocol The synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is achieved through a direct sulfonylation reaction. The following protocol is adapted from established literature methods.[11]

Causality Behind Experimental Choices:

-

Reactants: 2-aminothiazole serves as the nucleophile, attacking the electrophilic sulfur of 4-bromobenzenesulfonyl chloride. The bromo-substituent is chosen for its electronic properties and potential to form halogen bonds.

-

Base: Sodium acetate is used as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Solvent: Distilled water is an effective, safe, and environmentally benign solvent for this type of condensation reaction.

-

Temperature: Heating to 80-85 °C provides the necessary activation energy to ensure a reasonable reaction rate without causing significant degradation of reactants or products.

Protocol:

-

To a round-bottom flask, add 2-aminothiazole (1.0 g, 9.98 mmol).

-

Add distilled water (15 mL) and sodium acetate (2.02 g, 14.97 mmol, 1.5 equiv.).

-

Stir the mixture until the solids are mostly dissolved.

-

Add 4-bromobenzenesulfonyl chloride (3.06 g, 11.98 mmol, 1.2 equiv.) to the flask.

-

Heat the reaction mixture to 80-85 °C with continuous stirring.

-

Maintain the temperature and stirring for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid product thoroughly with distilled water to remove any residual salts.

-

Dry the product under vacuum to yield 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide as a light brown powder.

3.2 Workflow Diagram for Synthesis

Caption: Workflow for the synthesis of the title compound.

3.3 Analytical Characterization The identity and purity of the synthesized compound should be confirmed using standard analytical techniques as reported in the literature, including:

-

Melting Point (M.P.): To assess purity.[11]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups like S=O and N-H stretches.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and proton/carbon environment.

-

Mass Spectrometry (MS): To verify the molecular weight.

Mechanism of Action and Structure-Activity Relationship (SAR)

4.1 The Zinc-Binding Mechanism As a sulfonamide, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide inhibits carbonic anhydrase by targeting the catalytic zinc (Zn²⁺) ion. The sulfonamide nitrogen atom deprotonates and coordinates to the zinc ion, displacing a zinc-bound water molecule or hydroxide ion that is essential for the hydration of CO₂. This binding is further stabilized by a hydrogen bond network involving the sulfonamide oxygen atoms and the side chain of a conserved threonine residue (Thr199 in hCA II).[6][13]

4.2 Diagram of Inhibitor Binding in CA Active Site

Caption: Inhibitor coordination within the CA active site.

4.3 SAR Analysis: Role of the Bromophenyl and Thiazole Moieties The inhibitory potency and isoform selectivity of the molecule are dictated by the interplay of its structural components.

-

Benzenesulfonamide Core: This is the primary zinc-binding pharmacophore, essential for high-affinity inhibition.[14]

-

4-Bromo Substituent: The bromine atom at the para-position of the phenyl ring is an electron-withdrawing group, which can influence the acidity of the sulfonamide proton and thereby its binding affinity. It also adds to the lipophilicity of the tail, potentially enhancing interactions with hydrophobic pockets within the active site.[10]

-

Thiazole Ring: As a heterocyclic tail, the thiazole ring is crucial for establishing selectivity. Its nitrogen and sulfur atoms can act as hydrogen bond acceptors or engage in other polar interactions with hydrophilic residues (like Gln92) near the entrance of the active site cleft.[10] The orientation of the thiazole ring can dictate isoform specificity by exploiting subtle differences in the shape and amino acid composition of the active sites across different CAs.[10][13]

Experimental Protocols for Efficacy Evaluation

5.1 In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method) This protocol provides a robust, self-validating method for determining the inhibitory potency (IC₅₀) of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide against various CA isoforms.

5.1.1 Principle of the Assay The assay leverages the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (pNPA), into 4-nitrophenol (pNP). The product, pNP, is yellow and its formation can be monitored by the increase in absorbance at 405 nm.[15][16] The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate decreases, allowing for the quantification of inhibitory potency.

5.1.2 Materials and Reagents

| Reagent/Material | Supplier Example | Purpose |

| Human CA Isoforms (e.g., hCA I, II, IX) | Sigma-Aldrich, R&D Systems | Enzyme source |

| 4-Nitrophenyl Acetate (pNPA) | Sigma-Aldrich | Substrate |

| Tris Buffer (e.g., 20 mM, pH 7.4) | Thermo Fisher Scientific | Assay Buffer |

| Acetonitrile or DMSO | Sigma-Aldrich | Solvent for inhibitor/substrate |

| 96-well clear, flat-bottom plates | Corning | Assay plate |

| Microplate Spectrophotometer | BioTek, Molecular Devices | Absorbance reading |

| Acetazolamide | Sigma-Aldrich | Positive control inhibitor[16] |

5.1.3 Detailed Step-by-Step Protocol

-

Preparation of Reagents:

-

Assay Buffer: Prepare 20 mM Tris-HCl, pH 7.4.

-

Enzyme Stock: Reconstitute lyophilized CA enzyme in Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute to a working concentration (e.g., 10-20 µg/mL) in ice-cold Assay Buffer.

-

Inhibitor Stock: Prepare a 10 mM stock solution of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide in DMSO.

-

Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM). Also prepare a vehicle control (Assay Buffer with the same final percentage of DMSO).

-

Substrate Solution: Prepare a 10 mM solution of pNPA in acetonitrile.

-

-

Assay Procedure (96-well plate):

-

Add 170 µL of Assay Buffer to all wells.

-

Add 10 µL of the appropriate inhibitor dilution (or vehicle control) to the corresponding wells.

-

Add 10 µL of the CA enzyme working solution to all wells except the "no-enzyme" background control wells (add 10 µL of Assay Buffer instead).

-

Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells. The final volume should be 200 µL.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes (kinetic mode).

-

5.1.4 Data Analysis: Calculating IC₅₀ Values

-

For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).

-

Subtract the rate of the "no-enzyme" background control from all other rates.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

5.2 Workflow Diagram for CA Inhibition Assay

Caption: High-throughput workflow for the CA inhibition assay.

Anticipated Inhibition Profile and Selectivity

Based on extensive literature on benzenesulfonamides, it is anticipated that 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide will exhibit potent inhibition against several key human CA isoforms. Studies on similar 4-(thiazol-2-ylamino)-benzenesulfonamides have shown excellent, low-nanomolar inhibition of the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated isoform hCA IX.[17]

Table of Expected Inhibition Constants (Kᵢ) for Structurally Related Compounds

| Isoform | Function | Expected Kᵢ Range (nM) | Rationale / Reference |

| hCA I | Cytosolic (off-target) | 10 - 700 | Often less potently inhibited than hCA II, but still a target.[17][18] |

| hCA II | Cytosolic (ubiquitous) | 0.5 - 50 | The most catalytically active isoform; strongly inhibited by most sulfonamides.[17][19][20] |

| hCA IX | Tumor-associated | 5 - 50 | A key anti-cancer target; heterocyclic tails often confer high potency.[17][20][21] |

| hCA XII | Tumor-associated | 1 - 40 | Another key anti-cancer target, often potently inhibited alongside hCA IX.[18][21] |

Achieving selectivity, particularly for the tumor-associated isoforms (IX, XII) over the ubiquitous cytosolic isoforms (I, II), is a primary goal in modern CAI drug development to minimize side effects.[13] The specific interactions of the thiazole and bromophenyl moieties with non-conserved residues in the active site will be the ultimate determinant of this compound's selectivity profile.

Conclusion and Future Directions

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide represents a well-defined chemical entity with a high potential for potent carbonic anhydrase inhibition. Its structure is based on a validated pharmacophore, and its synthesis is straightforward, making it an accessible tool for research. The presence of the bromophenyl and thiazole "tail" provides a strong basis for achieving high-affinity binding and potentially desirable isoform selectivity.

Future research should focus on:

-

Comprehensive Isoform Profiling: Systematically testing the inhibitor against a broad panel of CA isoforms (hCA I, II, IV, VA, VB, VII, IX, XII, XIII, XIV) to establish a detailed selectivity map.

-

X-ray Co-crystallography: Obtaining crystal structures of the compound bound to key CA isoforms (e.g., hCA II and a hCA IX mimic) to visualize the precise binding mode and rationalize its activity and selectivity.[13]

-

Cell-Based Assays: Evaluating the compound's efficacy in relevant cellular models, such as measuring the inhibition of acidification in hypoxic cancer cell lines (for CA IX/XII) or assessing effects on fluid transport in ocular cell lines (for glaucoma models).

-

Pharmacokinetic Studies: If cellular potency is confirmed, initial in vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties would be the next logical step.[22]

This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and validate 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide as a tool compound or a lead candidate in the ongoing development of novel carbonic anhydrase inhibitors.

References

-

Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 8-32. [Link]

-

Supuran, C. T. (2016). Carbonic anhydrase inhibitors drug design. Expert Opinion on Drug Discovery, 11(6), 565-574. [Link]

-

Goodsell, D. S. (2001). Molecule of the Month: Carbonic Anhydrase. RCSB PDB-101. [Link]

-

Ilies, M. A. (2013). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 23(6), 677-693. [Link]

-

Pichake, J., Kharkar, P. S., Ceruso, M., Supuran, C. T., & Toraskar, M. P. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(10), 1145-1149. [Link]

-

Tars, K., Vullo, D., & Supuran, C. T. (2013). Carbonic Anhydrase XII Functions in Health and Disease. Current Pharmaceutical Design, 19(42), 7434-7440. [Link]

-

Ace Therapeutics. (n.d.). Carbonic Anhydrase Inhibitor Development for Glaucoma. Ace Therapeutics. [Link]

-

Supuran, C. T. (2003). Designing of Novel Carbonic Anhydrase Inhibitors and Activators. Current Medicinal Chemistry, 10(11), 925-938. [Link]

-

Wikipedia contributors. (2023, December 29). Carbonic anhydrase. Wikipedia. [Link]

-

Gliga, L. I., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 10(1), 1-13. [Link]

-

Dolittle, D. (2023). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle. [Link]

-

Kumar, A., et al. (2021). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. RSC Advances, 11(45), 28245-28256. [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

-

Guler, O. O., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. RSC Medicinal Chemistry, 14(10), 2004-2018. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship for the target carbonic anhydrase inhibitors against human carbonic anhydrase (hCA) isoforms. ResearchGate. [Link]

-

Alafeefy, A. M., et al. (2013). Synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. Bioorganic & Medicinal Chemistry, 21(19), 5981-5987. [Link]

-

Ceruso, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1237-1242. [Link]

-

D'Ascenzio, M., et al. (2021). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1251-1259. [Link]

-

Avvaru, B. S., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 186-196. [Link]

-

De Benedetti, P. G., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956. [Link]

-

Akkaya, E., et al. (2025). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Molecules, 30(13), 2938. [Link]

-

Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(8), 14448-14467. [Link]

-

Khan, S. A., et al. (2025). (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies. Journal of Biomolecular Structure and Dynamics, 43(1), 1-13. [Link]

-

D'Ascenzio, M., et al. (2020). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1146-1154. [Link]

-

Isik, S., et al. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[2][6][8]triazolo[3,4-b][2][3][6]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 52-56. [Link]

-

Voskoboinik, I., et al. (2022). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Pharmacology & Translational Science, 5(6), 429-439. [Link]

-

Nocentini, A., et al. (2020). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Bioorganic Chemistry, 95, 103529. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-bromo-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide. PubChem. [Link]

-

Noha, S. M., et al. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. Bioorganic & Medicinal Chemistry, 24(13), 3046-3053. [Link]

-

PrepChem. (n.d.). Synthesis of 4-Bromo-N-[4-(1H-imidazol-1-yl)butyl]benzenesulfonamide. PrepChem.com. [Link]

-

Scozzafava, A., et al. (2002). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Journal of Medicinal Chemistry, 45(12), 2503-2514. [Link]

Sources

- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 2. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDB-101: Molecule of the Month: Carbonic Anhydrase [pdb101.rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]

- 8. Carbonic anhydrase inhibitors drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide Derivatives

Foreword: The Convergence of Privileged Scaffolds in Modern Medicinal Chemistry

In the landscape of drug discovery, the strategic combination of well-established pharmacophores, often termed "privileged scaffolds," represents a cornerstone of rational drug design. The benzenesulfonamide moiety is a classic example, forming the basis of a multitude of clinically successful drugs, from antibacterial agents to diuretics and carbonic anhydrase inhibitors.[1] Its enduring appeal lies in its ability to act as a potent zinc-binding group, crucial for the inhibition of various metalloenzymes.[2] Similarly, the thiazole ring is a versatile heterocyclic system found in numerous bioactive compounds, prized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

The conjugation of these two powerful moieties into the N-(1,3-thiazol-2-yl)benzenesulfonamide core creates a chemical scaffold with significant therapeutic potential. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subset of these derivatives: those bearing a bromine atom at the 4-position of the benzenesulfonamide ring. We will explore the synthetic rationale, the impact of structural modifications on biological activity, and provide detailed experimental frameworks for researchers in the field. Our focus will be on elucidating the causal relationships between chemical structure and biological function, offering insights to guide the development of next-generation therapeutic agents based on this promising scaffold.

The Core Scaffold: Synthesis and Structural Anatomy

The foundational structure, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, serves as our primary template. Its synthesis is generally achieved through a straightforward and robust sulfonylation reaction.

General Synthetic Protocol

The synthesis involves the condensation of 2-aminothiazole with 4-bromobenzenesulfonyl chloride.[4][5] This reaction is typically carried out in an aqueous medium with a mild base, such as sodium acetate, to neutralize the hydrochloric acid formed during the reaction.

Step-by-Step Synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide: [4]

-

Reactant Preparation: Dissolve 2-aminothiazole (1.0 eq) in distilled water.

-

Base Addition: Add sodium acetate (1.5 eq) to the solution and stir until dissolved.

-

Sulfonyl Chloride Addition: Add 4-bromobenzenesulfonyl chloride (1.2 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-85 °C and maintain with stirring for approximately 8 hours.

-

Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

This synthetic route is highly adaptable for creating a library of analogues by simply substituting the 4-bromobenzenesulfonyl chloride with other para-substituted benzenesulfonyl chlorides.[4]

Structural Anatomy and Key Interaction Points

To understand the SAR, we must first dissect the core scaffold into its key components, each offering a vector for modification and a potential point of interaction with biological targets.

Caption: Key components and modification points of the N-(1,3-thiazol-2-yl)benzenesulfonamide scaffold.

Structure-Activity Relationship Analysis

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the core scaffold. Our analysis will focus primarily on the influence of the para-substituent on the benzenesulfonamide ring, with 4-bromo as our reference point.

The Role of the 4-Position Substituent on the Benzene Ring

A study involving the synthesis and biological evaluation of a series of 4-substituted-N-(thiazol-2-yl)benzenesulfonamides against urease and α-glucosidase provides a clear dataset for SAR analysis.[4]

| Compound | 4-Substituent (R1) | Urease Inhibition IC50 (µM) | α-Glucosidase Inhibition IC50 (µM) |

| 1 | -H | > 50 | > 50 |

| 2 | -CH3 | 28.3 ± 0.12 | 35.6 ± 0.15 |

| 3 | -OCH3 | 32.5 ± 0.14 | 41.2 ± 0.18 |

| 4 | -Br | 23.1 ± 0.11 | 29.8 ± 0.13 |

| 5 | -Cl | 25.4 ± 0.13 | 31.7 ± 0.14 |

| 6 | -F | 29.8 ± 0.14 | 38.9 ± 0.16 |

| 7 | -NO2 | 21.5 ± 0.10 | 27.4 ± 0.12 |

| Thiourea | (Positive Control) | 21.6 ± 0.12 | - |

| Acarbose | (Positive Control) | - | 38.25 ± 0.12 |

Data synthesized from Ayimbila et al., 2024.[4]

Key Insights:

-

Unsubstituted is Inactive: The parent compound (R1 = -H) is devoid of activity against both enzymes, highlighting the necessity of substitution at the 4-position.

-

Halogens Enhance Potency: The presence of a halogen at the 4-position significantly enhances inhibitory activity. The trend for urease inhibition is -Br > -Cl > -F . The 4-bromo derivative (4 ) is one of the most potent halogenated compounds in the series.[4]

-

Electron-Withdrawing Groups are Favorable: The most potent compound in the series against both enzymes is the 4-nitro derivative (7 ), which possesses a strong electron-withdrawing group. This suggests that reducing the electron density on the phenyl ring is beneficial for activity. The 4-bromo substituent, being electron-withdrawing through induction, aligns with this trend.

-